4,5-Dimethylpyrimidin-2-amine

Descripción general

Descripción

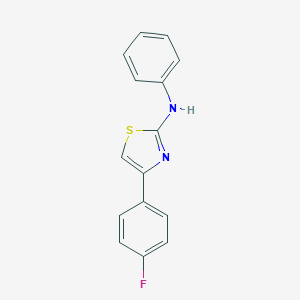

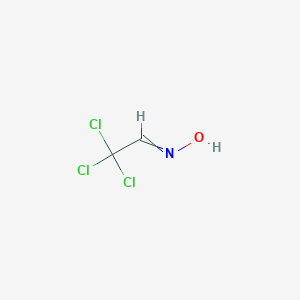

4,5-dimethylpyrimidin-2-amine (4,5-DMP-2A) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that is used in organic synthesis and as a precursor to other organic compounds. 4,5-DMP-2A is a versatile synthetic building block that can be used in a variety of applications, including drug discovery and development, nanotechnology, and biotechnology.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : 4,5-Dimethylpyrimidin-2-amine has been used in the synthesis of various heterocyclic compounds, such as bipyrimidines and pyrimidopyrimidones, which have potential applications in medicinal chemistry (Kowalewski et al., 1981).

Antifungal Agents : Derivatives of this compound have been studied for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Potential Antiangiogenic Properties : Some derivatives of this compound have been investigated for their potential as antiangiogenic agents, showing promising results in theoretical studies for binding energy (Jafar & Hussein, 2021).

Carcinogenesis Studies : Research has been conducted on the role of heterocyclic amines, including this compound, in mutagenesis and carcinogenesis, particularly in the context of DNA adducts formed by these compounds (Schut & Snyderwine, 1999).

Synthesis of Antifolate Inhibitors : This compound has been used in the synthesis of antifolate inhibitors, which are important in the treatment of various diseases, including cancer (Gangjee et al., 1999).

Antimicrobial Properties : Studies have been conducted to evaluate the antimicrobial properties of derivatives of this compound, highlighting their potential use in developing new antimicrobial agents (Sirakanyan et al., 2021).

Dihydrofolate Reductase Inhibitors : Research has explored the design and synthesis of dihydrofolate reductase inhibitors using derivatives of this compound, which is crucial in developing new pharmaceuticals (Wyss et al., 2003).

Safety and Hazards

The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While specific future directions for 4,5-Dimethylpyrimidin-2-amine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives have been the focus of intense research due to their diverse biological activities . They have potential applications in medicine, pharma, electronics, agriculture, chemical catalysis, food industry, and many others .

Mecanismo De Acción

Target of Action

The primary targets of 4,5-Dimethylpyrimidin-2-amine are currently unknown. This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

Aminopyrimidines and their derivatives have been extensively studied due to their occurrence in living systems . They are known to interact with various biological targets, but the specific interactions of this compound with its targets are yet to be elucidated.

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.61 cm/s .

Propiedades

IUPAC Name |

4,5-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELZPOFKHRZRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282669 | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-74-4 | |

| Record name | 1193-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)